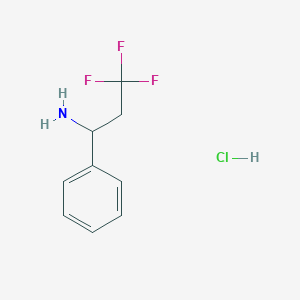

3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride

Description

3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride is a fluorinated amine salt characterized by a phenyl group attached to the first carbon of a propane chain, with three fluorine atoms on the third carbon and a hydrochloride counterion. Fluorine substitution enhances lipophilicity and metabolic stability, making this compound relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

3,3,3-trifluoro-1-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c10-9(11,12)6-8(13)7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXZIGGEBOQRKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route for 3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride involves the reaction of 1-bromo-3,3,3-trifluoropropane with phenyl ethylamine. This reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of trifluoroacetophenone or trifluorobenzoic acid.

Reduction: Formation of 3,3,3-trifluoro-1-phenyl-propan-1-ol.

Substitution: Formation of various substituted phenylpropanamines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

One of the most significant applications of 3,3,3-trifluoro-1-phenyl-propan-1-amine hydrochloride is in the development of pharmaceuticals. Its structural characteristics make it a valuable building block for synthesizing biologically active compounds. Notably, it has been explored as a precursor in the synthesis of cinacalcet hydrochloride, a drug used to treat hyperparathyroidism and manage calcium levels in patients with chronic kidney disease or cancer-related hypercalcemia .

Case Study: Cinacalcet Hydrochloride

Cinacalcet hydrochloride is marketed under the brand names Sensipar™ and Mimpara™. Research indicates that the incorporation of trifluoromethyl groups enhances the drug's potency and selectivity for calcium-sensing receptors (CaSR), thereby improving therapeutic efficacy . The synthesis process involves several steps where this compound serves as a critical intermediate.

Biological Research

Biological Activity Studies

The compound has been investigated for its interaction with various biological targets, particularly as a potential modulator of cannabinoid receptors. Research has shown that derivatives of this compound can act as CB1 receptor antagonists, which may have implications in treating conditions like obesity and addiction .

Mechanism of Action

The mechanism involves binding to specific receptors or enzymes, modulating their activity. For instance, studies have demonstrated that modifications to the trifluoromethyl group can significantly affect the binding affinity and selectivity toward cannabinoid receptors .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in synthesizing specialty chemicals that require unique properties such as increased lipophilicity or metabolic stability. Its trifluoromethyl group is particularly valuable in enhancing the solubility and bioavailability of compounds .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the following steps:

| Step | Description |

|---|---|

| Starting Materials | 3,3,3-Trifluoropropylamine and benzaldehyde are commonly used. |

| Reaction Conditions | Catalysts like palladium or platinum facilitate the reaction under controlled conditions. |

| Purification Methods | Techniques such as recrystallization or chromatography are employed to obtain pure compounds. |

Mechanism of Action

The mechanism by which 3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Data Tables

Table 2: Structural Similarity Scores (Based on )

| Compound Name | Similarity Score | Key Structural Difference |

|---|---|---|

| 1-(3-(Trifluoromethyl)phenyl)propan-1-amine HCl | 0.98 | Trifluoromethylphenyl vs. phenyl |

| (R)-1-(4-Trifluoromethylphenyl)ethanamine HCl | 1.00 | Shorter chain (ethane vs. propane) |

| 3,3,3-Trifluoropropan-1-amine HCl | 0.76 | No phenyl group |

Biological Activity

3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique trifluoromethyl group and amine functionality. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

The structural characteristics of this compound enhance its biological activity. The trifluoromethyl group increases lipophilicity, facilitating easier penetration through cell membranes and interaction with intracellular targets. This compound acts as an inhibitor or modulator of various enzymes and receptors, influencing multiple biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes such as cytochrome P450, affecting the metabolism of various substrates.

- Receptor Binding : Its structural similarity to biologically active amines allows it to bind to neurotransmitter receptors, potentially modulating neurotransmission .

Applications in Drug Development

Research indicates that this compound serves as a valuable building block in the synthesis of pharmaceuticals targeting neurological disorders. Its incorporation into drug design has been linked to increased potency and selectivity due to the trifluoromethyl group’s electron-withdrawing nature.

Notable Applications:

- Fluorinated Pharmaceuticals : Used in developing drugs that exhibit enhanced stability and bioavailability.

- Neurological Disorders : Investigated as a precursor for compounds aimed at treating conditions such as depression and anxiety .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibition of 5-Hydroxytryptamine Uptake :

- Antimicrobial Activity :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,3,3-Trifluoro-1-phenylpropan-1-one | C10H10F3N | Ketone derivative with potential use in organic synthesis |

| 3,3,3-Trifluoro-1-phenylpropan-1-ol | C10H11F3O | Alcohol derivative used in various chemical applications |

| 4-Trifluoromethylphenylhydrazine | C8H8F3N2 | Potential anti-cancer activity due to hydrazine moiety |

Q & A

Q. What synthetic routes are effective for preparing 3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride?

- Methodological Answer : The synthesis typically involves fluorination of a propanamine precursor followed by hydrochlorination. For fluorination, trifluoromethylation can be achieved via halogen exchange using reagents like HF or trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions . The propanamine backbone may be synthesized via nucleophilic substitution of a chloro- or bromo-propanone intermediate, followed by reduction (e.g., LiAlH4) to the amine . Hydrochloride formation is achieved by treating the free amine with HCl gas in anhydrous ether.

- Example Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fluorination | ClCF₃, CuI, DMF, 80°C | 65–75 | |

| Reduction | LiAlH4, THF, reflux | 80–85 | |

| Hydrochlorination | HCl (g), Et₂O, 0°C | >90 |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is essential to confirm trifluoromethyl group integrity (δ ≈ -60 to -70 ppm). ¹H NMR resolves phenyl protons (δ 7.2–7.5 ppm) and amine protons (broad δ 1.5–2.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., 0.1% TFA in acetonitrile/water) ensures purity (>98%) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ (calculated m/z 237.06 for C₉H₁₀F₃N·HCl) .

Q. What are optimal storage conditions to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the trifluoromethyl group. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Discrepancies arise from protonation state and counterion effects. In polar aprotic solvents (DMSO, DMF), the free amine form dominates, enhancing solubility. In aqueous buffers (pH < 3), the hydrochloride salt dissociates, reducing solubility. Use potentiometric titration to determine pKa (~9.2 for the amine), and correlate with solubility profiles in buffered solutions .

- Example Data :

| Solvent | Solubility (mg/mL) | pH | Reference |

|---|---|---|---|

| DMSO | 45.2 | – | |

| Water | 8.7 | 2.5 |

Q. What strategies improve yield during hydrochlorination?

- Methodological Answer : Yield loss often occurs due to incomplete amine protonation or side reactions (e.g., oxidation). Optimize by:

Q. How to design receptor-binding assays for potential CNS activity?

- Methodological Answer : Given structural similarity to Fluoxetine (SSRI), target serotonin (5-HT) transporters:

- Radioligand Displacement : Use [³H]Paroxetine in synaptosomal preparations. IC₅₀ values <100 nM suggest high affinity .

- Functional Assays : Measure serotonin reuptake inhibition in HEK-293 cells expressing hSERT (EC₅₀ via fluorescence-based assays) .

- Controls : Include Fluoxetine as a positive control (IC₅₀ ~1–10 nM) .

Contradictions and Validation

- Synthetic Routes : suggests LiAlH4 for amine reduction, while emphasizes halogen exchange for fluorination. Cross-validate by comparing yields from alternative methods (e.g., catalytic hydrogenation vs. hydride reduction).

- Analytical Data : Discrepancies in HPLC retention times may arise from column aging or mobile phase variability. Use USP reference standards for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.